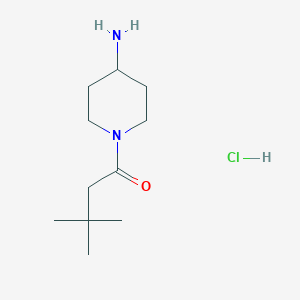

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride

Description

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride is a piperidine-derived compound characterized by a ketone group at the 1-position of the butanone chain, substituted with two methyl groups at the 3,3-positions, and an amino group at the 4-position of the piperidine ring.

Propriétés

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMQKZSSFNCRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Parent Compound

Reaction of 3,3-Dimethylbutanone with 4-Aminopiperidine

The core step involves nucleophilic addition of 4-aminopiperidine to a ketone, specifically 3,3-dimethylbutanone. This is a typical nucleophilic attack on the carbonyl carbon, leading to an amino ketone intermediate.

- Reagents: 3,3-Dimethylbutanone and 4-aminopiperidine.

- Solvent: Commonly an aprotic solvent such as ethanol or acetonitrile.

- Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction, often under reflux conditions.

- Procedure: The mixture is stirred at elevated temperatures until completion, monitored via TLC or NMR.

- The reaction typically proceeds with high yield, as reported in literature, with the amino group attacking the electrophilic carbonyl carbon.

- The reaction's selectivity is enhanced by controlling temperature and solvent polarity.

Salt Formation with Hydrochloric Acid

Post-synthesis, the free base is converted into its hydrochloride salt to improve stability, solubility, and handling.

- The free base is dissolved in an appropriate solvent such as ethanol or methanol.

- Hydrochloric acid (HCl) gas or an aqueous solution is added dropwise.

- The mixture is stirred at room temperature until salt formation is complete.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

- The hydrochloride salt exhibits enhanced water solubility, facilitating biological and pharmacological studies.

- The process ensures high purity, as confirmed by NMR and melting point analysis.

Preparation of Research-Grade Solutions

For in vivo or in vitro studies, the compound is dissolved in solvents such as DMSO, PEG300, Tween 80, or corn oil, following specific protocols:

| Preparation Step | Details |

|---|---|

| Stock solution preparation | Dissolving a measured amount of compound in DMSO to achieve desired molarity (e.g., 1 mM, 5 mM, 10 mM). |

| Dilution for in vivo formulation | Combining DMSO with co-solvents like PEG300, Tween 80, or corn oil in a specific sequence, ensuring solutions are clear before proceeding. |

| Solvent addition order | DMSO → PEG300/Tween 80 → ddH₂O or corn oil, with vortexing or sonication to aid dissolution. |

- Ensuring the solution remains clear at each step is critical.

- Physical methods such as vortexing, ultrasound, or hot water baths are employed to facilitate solubilization.

Summary of Preparation Data

| Stage | Reagents & Conditions | Outcome |

|---|---|---|

| Synthesis | 3,3-Dimethylbutanone + 4-aminopiperidine | Amino ketone intermediate |

| Salt formation | Acidic aqueous HCl addition | Hydrochloride salt of compound |

| Solution prep | DMSO + co-solvents + water/oil | Research-grade solutions |

Research Findings and Data Tables

Table 1: Stock Solution Concentrations

| Concentration | Volume of DMSO (for 1 mg, 5 mg, 10 mg) | Molarity (mM) | Notes |

|---|---|---|---|

| 1 mM | 5.0426 mL (for 1 mg) | 1.0 | Based on molecular weight 234.76 g/mol |

| 5 mM | 1.0085 mL (for 1 mg) | 5.0 | |

| 10 mM | 0.5043 mL (for 1 mg) | 10.0 |

Table 2: In Vivo Formulation Protocol

| Step | Solvent/Additive | Volume | Notes |

|---|---|---|---|

| 1 | DMSO master liquid | Variable | Pre-dissolve drug |

| 2 | Corn oil / PEG300 / Tween 80 | Add sequentially | Ensure clarity at each step |

Analyse Des Réactions Chimiques

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Dipeptidyl Peptidase-4 Inhibition

One of the notable applications of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride is its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are widely used in the management of type 2 diabetes mellitus as they enhance insulin secretion and reduce blood glucose levels by inhibiting the breakdown of incretin hormones .

Case Study:

A study involving various compounds showed that certain derivatives of piperidine, including those related to this compound, demonstrated significant DPP-4 inhibitory activity. The binding affinity and inhibition percentages were evaluated against standard inhibitors like sitagliptin, indicating the compound's potential therapeutic benefits in diabetes management .

Cognitive Enhancement

Research indicates that compounds similar to this compound may enhance cognitive functions. The modulation of neurotransmitter systems, particularly through the inhibition of enzymes that degrade neuroactive substances, has been explored .

Findings:

In preclinical studies, compounds exhibiting structural similarities to this hydrochloride have shown promise in improving memory and learning capabilities in animal models. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Research Insights:

Studies on synthetic methodologies have highlighted the versatility of this compound in creating libraries of analogs for high-throughput screening in drug discovery programs .

Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Table 1. Structural and Physicochemical Comparison

*Assumed formula based on structural analysis; experimental data unavailable in evidence.

Key Observations:

Substituent Effects on Lipophilicity: The 3,3-dimethylbutan-1-one group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted butan-1-one analogue (C₉H₁₈ClN₂O) . The 4,4,4-trifluorobutan-1-one group (C₉H₁₆ClF₃N₂O) adds electronegative fluorine atoms, which may improve metabolic stability and membrane permeability .

Piperidine/Piperazine Ring Modifications: Replacement of the 4-aminopiperidine with a 3-benzylpiperazine (C₁₇H₂₆ClN₃O) introduces a bulky benzyl group, likely altering receptor-binding selectivity compared to the target compound .

Activité Biologique

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride is a synthetic compound categorized within the piperidine derivatives. Piperidine compounds are notable for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H22ClN2O |

| Molecular Weight | 198.309 g/mol |

| CAS Number | 954575-08-7 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that piperidine derivatives can exhibit multiple modes of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Modulation of Neurotransmitter Systems : Piperidine derivatives can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Therapeutic Applications

Current investigations into the therapeutic potential of this compound have focused on:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study : A study demonstrated that treatment with this compound led to significant reductions in tumor size in murine models of cancer. The mechanism was linked to the modulation of pro-apoptotic and anti-apoptotic factors within the cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Key Biological Activity |

|---|---|

| 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride | Anticancer and anti-inflammatory |

| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | Neuroprotective effects |

| 3-(4-Aminopiperidin-1-yl)methyl magnolol | Potential anticancer activity |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest.

- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses by altering cytokine profiles. Specifically, it has been observed to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in experimental models.

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and immunomodulatory effects is essential.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating preclinical findings into therapeutic applications.

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride?

Methodological Answer:

A plausible synthetic route involves coupling 4-aminopiperidine with a 3,3-dimethylbutanoyl chloride intermediate. For example, similar ketones (e.g., 1-(4-hydroxy-3-methylphenyl)-3,3-dimethylbutan-1-one) have been synthesized via ester intermediates under nucleophilic acyl substitution conditions . Building blocks like 4-aminopiperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) can serve as starting materials, with deprotection steps to yield the free amine . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in an alcoholic solvent, followed by crystallization .

Basic: How can the purity of this compound be assessed using spectroscopic and titrimetric methods?

Methodological Answer:

- Infrared (IR) Spectroscopy: Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, amine N-H stretches) and absence of unreacted starting materials .

- Titrimetry: Quantify chloride content via argentometric titration (e.g., potentiometric endpoint detection in alcoholic solutions) to verify stoichiometric HCl incorporation .

- UV/Vis Spectroscopy: Use λmax values (e.g., ~255 nm for similar piperidine derivatives) to assess concentration and purity .

Advanced: What challenges arise in crystallographic refinement of this hydrochloride salt, and how can SHELXL address them?

Methodological Answer:

Hydrochloride salts often exhibit twinning or disordered counterions. SHELXL is robust for high-resolution refinement, enabling:

- Twinning Correction: Use the TWIN command to model pseudo-merohedral twinning .

- Disorder Modeling: Apply PART and SUMP restraints to resolve positional disorder in the piperidine ring or chloride ions .

- Hydrogen Bonding Networks: SHELXL’s DFIX and DANG restraints refine H-bond distances, critical for stabilizing salt forms .

Advanced: How to resolve discrepancies in NMR data due to dynamic rotational isomerism in the piperidine ring?

Methodological Answer:

- Variable Temperature (VT) NMR: Lower temperatures (e.g., -40°C) slow conformational exchange, resolving split signals for axial/equatorial protons .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict energy barriers between conformers and correlate with observed splitting patterns .

- 2D NMR (NOESY/ROESY): Detect through-space interactions to identify dominant conformers in solution .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- First Aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Store in sealed containers at -20°C to prevent degradation; avoid moisture and incompatible materials (e.g., strong oxidizers) .

Advanced: What strategies are effective for impurity profiling of this compound during pharmaceutical development?

Methodological Answer:

- HPLC-MS: Use Chromolith or Purospher® STAR columns for high-resolution separation of impurities (e.g., unreacted amine or by-products). Compare retention times and MS fragments to reference standards .

- Spiking Studies: Add known impurities (e.g., 4-aminopiperidine or 3,3-dimethylbutyrophenone) to validate method specificity .

- Forced Degradation: Expose the compound to heat, light, or acidic/basic conditions to identify degradation products and establish stability-indicating methods .

Advanced: How does the compound’s stability under different pH and temperature conditions affect experimental outcomes?

Methodological Answer:

- pH Stability: Conduct accelerated stability studies in buffers (pH 1–13). For example, hydrolysis of the amide bond may occur under acidic/basic conditions, monitored via HPLC .

- Thermal Stability: Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C for long-term stability, as elevated temperatures (≥25°C) may promote degradation .

- Light Sensitivity: Perform photostability testing per ICH guidelines; amber glassware or light-protected storage mitigates photodegradation .

Basic: What analytical techniques are suitable for confirming the molecular structure of this hydrochloride salt?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Resolve absolute configuration and hydrogen bonding using SHELXL refinement .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ or [M-Cl]⁺) with <5 ppm error .

- Multinuclear NMR (¹H, ¹³C, DEPT): Assign all protons/carbons, with DEPT-135 distinguishing CH₂ and CH₃ groups in the piperidine and dimethylbutanone moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.